KRM-II-81 was first synthesized by researchers at the University of Wisconsin-Milwaukee. It is derived from earlier compounds in the imidazodiazepine series, aimed at enhancing efficacy while minimizing side effects commonly associated with benzodiazepines . The compound's classification as a selective positive allosteric modulator positions it uniquely within pharmacological research, focusing on its action on specific GABA receptor subtypes.
The synthesis of KRM-II-81 involves several key steps. Initially, the precursor compound is synthesized through a series of chemical reactions that include the formation of the oxazole ring. The final product is obtained by reacting various intermediates under controlled conditions to ensure purity and yield.
The hydrochloride salt of KRM-II-81 is prepared by dissolving the base in anhydrous dichloromethane and adding anhydrous hydrochloric acid. This process results in a clear solution that, upon cooling and stirring, forms a cloudy suspension indicating salt formation. The product is then filtered and washed to obtain pure KRM-II-81 hydrochloride . Characterization techniques such as nuclear magnetic resonance spectroscopy and single-crystal X-ray diffraction are employed to confirm the structure and purity of the synthesized compound .
KRM-II-81 has a complex molecular structure characterized by its imidazodiazepine framework. The molecular formula is CHNO, with a molecular weight of approximately 305.36 g/mol. The structure features an ethynyl group, a pyridine moiety, and an oxazole ring, contributing to its pharmacological properties.
The single-crystal X-ray diffraction analysis reveals detailed information about bond angles and lengths within the molecule, confirming its expected conformation and aiding in understanding its interaction with biological targets .
KRM-II-81 participates in various chemical reactions primarily involving its functional groups. The hydrochloride salt formation is a significant reaction that enhances its solubility profile, making it more suitable for biological assays. The compound's reactivity can be influenced by modifications to its substituents, which can alter its pharmacokinetic properties .
In biological contexts, KRM-II-81 interacts with GABA receptors, leading to increased inhibitory neurotransmission. This modulation can result in various physiological effects, including anxiolytic and anticonvulsant activities .
KRM-II-81 acts primarily by enhancing the activity of GABA at GABA type A receptors containing alpha-2 and alpha-3 subunits. This mechanism involves binding to allosteric sites on the receptor, which increases the receptor's response to GABA without directly activating it. Studies indicate that KRM-II-81 significantly raises seizure thresholds in animal models, demonstrating its potential as an anticonvulsant agent .
In vivo experiments have shown that KRM-II-81 can ameliorate anxiety-like behaviors while minimizing sedation effects at therapeutic doses. Its selective action on specific GABA receptor subtypes suggests a targeted therapeutic approach for conditions such as Dravet syndrome and other forms of epilepsy .
KRM-II-81 exhibits several notable physical properties:
Chemical properties include its reactivity profile with acids and bases due to functional groups present in its structure, influencing both synthesis methods and biological interactions.
KRM-II-81 has shown promise in several therapeutic areas:
Research continues into optimizing KRM-II-81's pharmacological profile to maximize therapeutic benefits while minimizing side effects associated with traditional benzodiazepines.
GABAA receptors (GABAARs) are ligand-gated ion channels mediating fast inhibitory neurotransmission in the mammalian central nervous system. Early modulators like barbiturates (introduced in the early 20th century) and benzodiazepines (e.g., diazepam, 1960s) non-selectively potentiated GABAergic signaling across multiple receptor subtypes. These compounds provided foundational treatments for anxiety, epilepsy, and insomnia but carried significant liabilities:
Table 1: Evolution of GABAA Receptor Modulators
Era | Compound Class | Key Examples | Major Limitations |
---|---|---|---|
Pre-1960s | Barbiturates | Phenobarbital | Respiratory depression, high abuse liability |
1960s–1990s | Benzodiazepines | Diazepam, Midazolam | Sedation, tolerance, cognitive impairment |
2000s–Present | Neuroactive steroids | Brexanolone, Ganaxolone | Limited oral bioavailability, hormonal side effects |
2010s–Present | Subtype-selective GABAkines | KRM-II-81, Darigabat | Under clinical investigation |
Subtype selectivity emerged as a viable strategy following breakthroughs in GABAAR subunit pharmacology. Genetic and pharmacological studies revealed that:
KRM-II-81 (chemical name: 5-(8-ethynyl-6-(pyridin-2-yl)-4H-benzo[f]imidazo[1,5-a][1,4]diazepin-3-yl)oxazole) is an orally bioavailable imidazodiazepine optimized for α2/α3-subunit selectivity [1] [7]. Its design addressed critical limitations of earlier compounds:
Table 2: Key Pharmacological Properties of KRM-II-81
Property | Value/Characteristic | Significance |
---|---|---|
Molecular Target | GABAAR α2/α3 subunits | Enables anxiolytic/anticonvulsant effects without sedation |
Oral Bioavailability | High (rodents) | Suitable for chronic dosing |
Plasma/Brain Penetrance | Linear kinetics (10–100 mg/kg) | Correlates with efficacy in pain/seizure models |
Functional Selectivity (β3>β1) | 5-fold higher potentiation at β3-containing receptors | May explain low motor impairment |
KRM-II-81 is under preclinical investigation for multiple neurological disorders characterized by GABAergic dysfunction:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7